8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

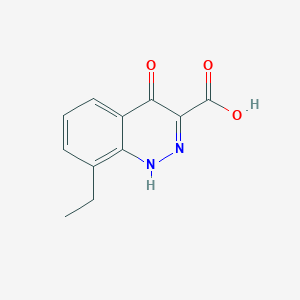

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 170648-67-6 or 63136-16-3) is a cinnoline-based derivative designed as an isosteric analog of quinolones, a class of antibacterial agents. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. Structurally, it features:

- A cinnoline core (a bicyclic system with two adjacent nitrogen atoms) instead of the quinoline core found in classical quinolones.

- An ethyl substituent at the 8-position, which may enhance lipophilicity and influence pharmacokinetics.

- A 4-oxo group and a 3-carboxylic acid moiety, critical for binding to bacterial DNA gyrase and topoisomerase IV.

This compound was synthesized to explore the impact of structural modifications on antibacterial activity and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQCVWFQYVVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-aminobenzoate, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among cinnoline and quinoline derivatives include:

Physicochemical Properties

Comparative data on lipophilicity (log P) and acidity (pKa):

*Estimated from analogous compounds in and .

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) data against Gram-positive and Gram-negative bacteria:

Key Research Findings

Impact of 8-Substituents: Ethyl vs. Lipophilicity: Ethyl increases log P marginally (~1.2) compared to unsubstituted cinnolines (log P ~0.8), but remains less lipophilic than fluoro-quinolones (log P ~1.3–2.0).

4-Oxo vs. 4-Imino Groups: 4-Oxo: Essential for hydrogen bonding with bacterial enzyme targets. 4-Imino: Forms intramolecular hydrogen bonds with the 3-carboxylic group, reducing membrane permeability but maintaining antibacterial activity.

Cinnoline vs. Quinoline Cores: Cinnolines exhibit reduced activity compared to quinolones due to altered nitrogen positioning, which affects binding to bacterial targets. However, cinnolines may evade common quinolone resistance mechanisms (e.g., mutations in gyrA).

Biological Activity

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 170648-67-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 170648-67-6

- InChI Key : YBEOYBKKSWUSBR-UHFFFAOYSA-N

- Solubility : High gastrointestinal absorption is noted, which suggests good bioavailability in pharmacological applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. For instance, a study involving human breast cancer cells reported that treatment with this compound resulted in decreased cell viability and increased rates of apoptosis .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition could provide a therapeutic avenue for managing conditions characterized by excessive enzyme activity, such as cancer and chronic inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antimicrobial agent .

Investigation into Anticancer Effects

In another study focusing on its anticancer effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound effectively induced apoptosis via the mitochondrial pathway .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid?

The synthesis can be approached via condensation reactions of substituted aniline derivatives with β-keto esters, followed by cyclization. For example, similar quinoline-3-carboxylic acids are synthesized by reacting aniline analogs (e.g., ethyl 3-aminocrotonate) with β-keto esters under acidic or thermal conditions to form the heterocyclic core . Modifications to the starting materials (e.g., introducing ethyl groups at position 8) can tailor the substituents. Post-synthetic purification via recrystallization or chromatography is critical to isolate the target compound.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC or LC-MS to assess purity (>95% recommended for biological assays).

- NMR spectroscopy (¹H, ¹³C) to confirm the ethyl group at position 8, the carboxylic acid at position 3, and the dihydrocinnoline backbone.

- FT-IR to verify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxo group) .

- Elemental analysis to validate empirical formula consistency.

Q. What preliminary biological activities have been observed in related quinoline-3-carboxylic acids?

Structural analogs (e.g., 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid) exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. These effects are attributed to the planar quinoline core and substituent interactions with biological targets (e.g., DNA gyrase in bacteria). Preliminary assays should include bacterial growth inhibition (MIC determination) and cytotoxicity screening (e.g., MTT assays) .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for similar compounds:

Q. How does the ethyl group at position 8 influence physicochemical properties?

The ethyl substituent enhances lipophilicity, potentially improving membrane permeability. This can be quantified via logP measurements (e.g., shake-flask method). Compared to unsubstituted analogs, the ethyl group may also sterically hinder interactions with certain enzymes, requiring docking studies or crystallography to assess .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

- Catalyst screening : Use PPA (polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Flow chemistry : Enhances scalability and reduces side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Mitigation steps:

- Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Re-evaluate compound purity via orthogonal methods (e.g., HRMS vs. elemental analysis).

- Control for stereochemistry : Ensure synthetic routes do not introduce uncharacterized enantiomers .

Q. What computational methods are suitable for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA gyrase.

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with activity trends .

Q. How can metabolic stability be improved for in vivo applications?

- Prodrug design : Modify the carboxylic acid to an ester (e.g., ethyl ester) to enhance bioavailability.

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism .

- Microsomal assays : Test hepatic metabolism using rat or human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.